Alumina

Übersicht

Beschreibung

Alumina, also known as Aluminum Oxide or Al2O3, is a white or nearly colorless crystalline substance. It is used as a starting material for the smelting of aluminum metal and serves as the raw material for a broad range of advanced ceramic products and as an active agent in chemical processing .

Synthesis Analysis

This compound is made from bauxite, a naturally occurring ore containing variable amounts of hydrous (water-containing) aluminum oxides . The Bayer process is commonly used for the extraction of this compound from bauxite . In this process, bauxite is crushed, mixed in a solution of sodium hydroxide, and seeded with crystals to precipitate aluminum hydroxide. The hydroxide is then heated in a kiln to drive off the water and produce several grades of granular or powdery this compound .

Molecular Structure Analysis

This compound occurs in several crystalline phases, namely, alpha, gamma, and theta, with the alpha phase being the most thermodynamically stable . The oxygen ions form a hexagonal close-packed structure, while the aluminum ions fill two-thirds of the octahedral interstices .

Chemical Reactions Analysis

This compound is an amphoteric oxide, meaning it can react with both acids and bases, as well as other inorganic substances . It is capable of providing acidic surface groups, which catalyze a broad range of chemical reactions .

Physical and Chemical Properties Analysis

This compound is a white crystalline solid that often exists in the form of hexagonal crystals . It has a high melting point of over 2000°C and demonstrates excellent thermal stability and resistance to thermal shock . This compound is highly corrosion-resistant and exhibits great hardness, second only to diamond .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Surface Properties

Alumina, particularly transition aluminas, are extensively used in catalytic applications due to their excellent thermal stability, high surface area, and unique surface properties. Understanding these surface properties is crucial, as they play a significant role in catalysis and catalytic supports (Kovarik, Khivantsev, & Szanyi, 2022).

Enhanced Sensitivity in Solid-State NMR

The γ-alumina form, used widely as a catalyst and catalyst support, has been studied using solid-state NMR enhanced by dynamic nuclear polarization (DNP). This method significantly improves sensitivity in NMR experiments, providing deeper structural insights into this critical material (Lee, Duong, Lafon, & Paëpe, 2014).

Microelectronics and Surface Reconstruction

This compound is also important in microelectronics. The precise knowledge of its surface atomic structure, especially at high temperatures, is fundamental for understanding and controlling physical processes in various applications, including as a substrate in microelectronics (Barth & Reichling, 2001).

Nanotechnology and High-Tech Applications

The micromorphology of this compound is a determining factor in its application in high-tech industries. Research has focused on the effects of various factors such as concentration, temperature, and additives on the morphology of this compound, particularly in its nanostructured forms (Xie et al., 2016).

Biomedical Engineering and Biosensors

This compound-based materials have been explored for biomedical engineering applications. For instance, mesoporous this compound with loaded hemoglobin demonstrates potential as a highly active electrochemical biosensor for hydrogen peroxide, indicating its applicability in complex biological processes (Yang et al., 2018).

Bone Regeneration and Bioceramics

In the field of bioceramics, this compound has been extensively investigated for bone regeneration. Porous α-alumina and transition this compound are being studied for their potential in enhancing bioactivity, particularly in dental and orthopedic implants (Silva et al., 2022).

Plant Protection and Fertilization

This compound nanomaterials have been researched for their application in plant protection and fertilization. This includes studies on the efficiency and environmental impact of these nanomaterials, highlighting their diverse forms and applications in agriculture (Gogos, Knauer, & Bucheli, 2012).

High-Pressure/High-Temperature Studies

This compound's high-pressure stability and physical properties have been studied through in situ X-ray diffraction, providing insights crucial for interpreting data in static high-pressure experiments and testing theoretical calculations (Lin et al., 2004).

Biomedical Applications: Hard Tissue Implants

Research on improving the bio-physical, chemical, and medical properties of this compound for use as a biomaterial in hard tissue implants has shown promising results, particularly through methods like nitrogen ion implantation (Shikha et al., 2015).

Nanofluids in Industrial Processes

The use of this compound in nanofluids has been explored in industrial processes like the turning process, showing benefits such as reduced cutting forces and tool wear, and improved surface finish (Chetan, Behera, Ghosh, & Rao, 2016).

Machining of this compound Ceramics

Studies on the machining of this compound ceramics using methods like inclined ultrasonic elliptical vibration cutting (IUEVC) have been conducted to improve its machinability, a critical aspect considering its growing industrial applications (Zhu et al., 2016).

Photoluminescent Applications

Research on rare earth-doped this compound, such as terbium-doped this compound, has shown promise for photoluminescent applications. This could lead to new opportunities in high energy laser technology and other optical applications (Penilla, Kodera, & Garay, 2013).

Biomedical Grade this compound

The development and applications of biomedical grade this compound ceramics, particularly in orthopedics and dental applications, have been a focus area, leveraging its high hardness, low friction, and excellent wear and corrosion resistance (Ben-Nissan, Choi, & Cordingley, 2008).

Tribological Properties

Studies on atomic layer deposited this compound have explored its tribological properties, particularly how annealing temperature affects wear resistance, a critical factor for its use as a protective coating in various applications (Hsain et al., 2017).

Bioinspired Surface Mineralization

The bioinspired approach to induce self-mineralization of bone-like material on this compound surfaces, particularly using the mineralizing enzyme alkaline phosphatase, opens up new possibilities in orthopaedic and dental implants (Aminian et al., 2015).

Improving Mechanical Properties with Additives

Research on the influence of additives like zirconia and MXene on the microstructure and mechanical properties of this compound ceramics has shown significant improvements in strength and toughness, indicating potential for wider applications (Wang et al., 2022).

Solvothermal and Hydrothermal Methods

Comparative studies on the synthesis of nano-sized alpha this compound using solvothermal and hydrothermal methods provide insights into its production and applications in the electronic sector and other industrial areas (Yusoff, Paulus, & Muslim, 2012).

Wirkmechanismus

Alumina nanoparticles have unique bio−/physicochemical properties: high surface area, high hardness, thermal stability, biocompatibility, surface functionalization, and electrical insulation . Due to their small size, they can penetrate bacterial and viral cells more effectively, increasing the efficacy of their action .

Safety and Hazards

Although alumina is generally considered safe, prolonged exposure can pose some health risks. Inhalation of this compound dust may cause respiratory irritation, and direct contact with the eyes or skin can lead to irritation as well . The main hazard associated with this compound articles is personal injury due to impact or abrasion with the article .

Zukünftige Richtungen

The future of alumina looks promising as key components in a wide range of advanced materials and applications, like advanced coatings, energy storage systems, catalysis, biomedical applications, environmental remediation, optoelectronics, photonics, and personal care products . The price of this compound is also a crucial factor for understanding and navigating the this compound market .

Eigenschaften

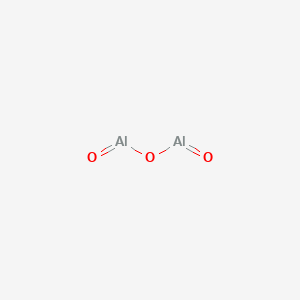

IUPAC Name |

oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQGVIAIRXVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.961 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, white, crystalline powder; [Note: Emery is an impure variety of Al2O3 which may contain small impurities of iron, magnesium & silica. Corundum is natural Al2O3. See also CAS #1302-74-5 (corundum)], Odorless, white, crystalline powder. | |

| Record name | Emery | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Emery | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

1302-74-5, 1317-82-4, 12174-49-1, 12415-34-8 | |

| Record name | Corundum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapphire | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruby | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012174491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emery | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012415348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corundum (Al2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Emery | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)

![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)

![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)

![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)